Fmoc-His(Bzl)-OH

描述

Significance of Histidine in Peptide Structure and Function

Histidine (His) is a unique and versatile proteinogenic amino acid, playing a critical role in the structure and function of a vast range of proteins and enzymes. rsc.orgrsc.org Its significance stems from the chemical properties of its side chain, which contains an imidazole (B134444) ring. creative-proteomics.comnih.gov This ring has a pKa value near physiological pH (~6.0), allowing it to act as both a proton donor and acceptor in biological environments. creative-proteomics.comnih.gov This unique characteristic enables histidine to participate in a variety of biological processes.

Key functions of histidine residues in peptides and proteins include:

Enzymatic Catalysis: Histidine is frequently found in the active sites of enzymes. In catalytic triads, the basic nitrogen of histidine can abstract a proton from serine, threonine, or cysteine, activating them as nucleophiles. wikipedia.org It also acts as a proton shuttle, facilitating rapid proton transfer, a mechanism essential for enzymes like carbonic anhydrase. wikipedia.org

Metal Ion Coordination: The imidazole side chain is an excellent ligand for many metal ions, including zinc, iron, and copper. wikipedia.orgontosight.ai This ability is vital for the structure and function of metalloproteins, such as myoglobin (B1173299) and hemoglobin, where histidine coordinates the iron atom. wikipedia.orgontosight.ai

pH Buffering and Structural Stability: Due to its pKa, histidine can be protonated or deprotonated in response to small shifts in pH, helping to buffer biological systems and stabilize protein structures through electrostatic interactions. creative-proteomics.comlibretexts.org

Biomolecular Interactions: The aromatic nature of the imidazole ring allows for π-π stacking interactions, while its ability to become positively charged facilitates cation-π and electrostatic interactions, all of which are important for protein folding and molecular recognition. researchgate.net

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The concept of Solid-Phase Peptide Synthesis (SPPS), introduced by R.B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support. ethz.ch This approach simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each reaction step. bachem.com Central to the success of SPPS is the use of temporary and permanent protecting groups to prevent unwanted side reactions at the Nα-amino group and reactive amino acid side chains, respectively. The evolution of strategies for applying and removing these protecting groups has been a key driver of progress in the field.

Two primary strategies have dominated SPPS: the original tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) approach and the later developed 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) methodology.

The Boc/Bzl strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl (Bzl) derivatives, which require a much stronger and hazardous acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin. While effective, the repeated exposure to acid can cause premature cleavage of some side-chain protecting groups, and the use of HF requires specialized, corrosion-resistant equipment.

The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection. This group is removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile tert-butyl (tBu) based groups, which are removed along with the peptide from the resin using TFA. This approach is considered milder and avoids the use of highly toxic HF. The distinct chemical conditions used for deprotection (base for Fmoc, acid for tBu) form the basis of its primary advantage: orthogonality.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Condition | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage/Deprotection | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Orthogonality | No, based on graduated acid lability | Yes, based on base vs. acid lability |

| Harshness | Harsher, requires HF | Milder |

An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions, without affecting the other groups. The Fmoc/tBu strategy is a true orthogonal system because the Nα-Fmoc group is removed by a base, while the side-chain tBu-based groups are stable to base but labile to acid.

This orthogonality offers significant advantages:

Enhanced Flexibility: It allows for selective deprotection of specific side chains while the peptide remains attached to the resin and the Nα-terminus is still protected.

On-Resin Modifications: It facilitates complex peptide modifications, such as cyclization, phosphorylation, glycosylation, or the attachment of labels like fluorophores or lipids, directly on the solid support. bachem.com

Synthesis of Protected Fragments: Special resins can be used that are cleaved under very mild conditions, allowing the synthesis of fully protected peptide fragments that can be used in subsequent fragment condensation strategies to build larger proteins.

Comparison of Boc/Bzl and Fmoc/tBu Methodologies in SPPS

Role of Fmoc-His(Bzl)-OH as a Histidine Derivative in Fmoc-SPPS

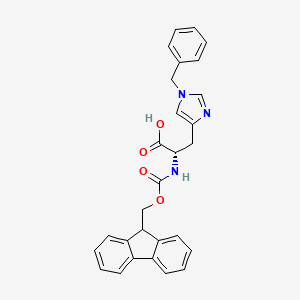

Incorporating histidine into a peptide sequence during Fmoc-SPPS presents a challenge due to the reactive imidazole side chain. This side chain must be protected to prevent undesirable reactions during peptide assembly. This compound is one of several derivatives designed for this purpose, where the imidazole nitrogen is protected by a benzyl (Bzl) group.

This compound is L-histidine with its α-amino group protected by the base-labile Fmoc group and one of the nitrogens of its imidazole side chain protected by a benzyl group. The benzyl group is stable to the basic conditions used for Fmoc removal but is cleaved by acid during the final step of peptide synthesis. This derivative is specifically designed for compatibility with the Fmoc/tBu orthogonal strategy.

| Property | Value |

|---|---|

| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-N(im)-benzyl-L-histidine |

| Molecular Formula | C₂₈H₂₅N₃O₄ |

| Molecular Weight | 467.52 g/mol |

| CAS Number | 84030-19-3 |

| Appearance | White to off-white powder |

The use of protecting groups in peptide synthesis dates back to the early 20th century. One of the first reversible Nα-protecting groups was the carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932. Like the related benzyl (Bzl) group, the Cbz group is a benzyl-based protection that is typically removed by hydrogenolysis or strong acids.

The benzyl group itself has a long history of use for protecting various functional groups, including the side chains of serine, threonine, tyrosine, and cysteine, in addition to histidine. In the context of Merrifield's original Boc-based SPPS, introduced in the early 1960s, benzyl-type protectors were the standard for side-chain protection. ethz.ch

When the Fmoc/tBu strategy was developed in the 1970s, new side-chain protecting groups were needed that were stable to the basic conditions of Fmoc removal. While tBu-based protectors became the norm for many amino acids, the benzyl group remained a viable option for some, including histidine. Although Bzl protection is more commonly associated with the older Boc/Bzl strategy, its stability to piperidine and lability to TFA allows for its use in Fmoc chemistry. However, other protecting groups for the histidine imidazole, such as the trityl (Trt) and t-butyloxycarbonyl (Boc) groups, have also been developed and are often preferred to minimize side reactions like racemization during coupling.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCBZPTQNYCPF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169631 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-19-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Fmoc His Bzl Oh

Synthetic Routes for Fmoc-His(Bzl)-OH Precursors

The primary precursor for this compound is L-histidine, in which the τ-nitrogen (Nτ) of the imidazole (B134444) side chain is protected by a benzyl (B1604629) (Bzl) group. The synthesis of this precursor, His(Bzl)-OH, is a crucial first step.

One established route involves the direct esterification of L-histidine to form an ester, such as L-histidine benzyl ester, which can then be benzylated. A straightforward method prepares L-histidine benzyl ester di-p-toluenesulphonate by refluxing L-histidine monohydrochloride monohydrate with p-toluenesulphonic acid and benzyl alcohol in chloroform.

Alternatively, a direct two-step synthesis of 4(5)-benzyl-L-histidine from L-histidine has been developed. This process begins with a Pictet-Spengler reaction between L-histidine and benzaldehyde, followed by catalytic transfer hydrogenolysis to yield the desired N-benzyl-L-histidine precursor. Another approach involves the alkylation of an N(α)-trityl-N(τ)-trityl-L-histidine methyl ester with benzyl bromide, followed by selective deprotection. The benzyl group is generally stable but can be removed under specific conditions, such as catalytic transfer hydrogenation, if necessary.

Regioselective Protection Strategies for Imidazole Nitrogen

The imidazole side chain of histidine contains two nitrogen atoms, Nπ and Nτ, which complicates protection strategies. The unprotected Nπ atom is known to promote racemization of the activated amino acid during peptide coupling. This occurs because the lone pair of electrons on the Nπ atom can abstract the alpha-carbon proton, leading to enolization and loss of stereochemical integrity. Therefore, protection of the imidazole nitrogen, particularly the Nπ position, is essential for maintaining chiral purity during synthesis.

While various protecting groups exist, the benzyl (Bzl) group is a common choice for imidazole protection in Fmoc-based chemistry. Achieving regioselective benzylation, specifically at the desired Nτ position, is a key challenge. Strategies often involve multi-step processes where the Nα-amino group and the other imidazole nitrogen are temporarily blocked to direct the benzyl group to the correct position. For instance, starting with a pre-formed N(τ)-protected histidine derivative allows for alkylation at the N(π) position. The choice of synthetic route and reaction conditions dictates the final regioselectivity of the benzylation.

Optimization of Fmoc Group Introduction for Nα-Protection

Once the His(Bzl)-OH precursor is obtained, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the α-amino (Nα) group. This step must be optimized to ensure high yield and purity.

Evaluation of Coupling Reagents for Fmoc Introduction

The selection of the reagent for introducing the Fmoc group is critical. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Other reagents like 2-(7-azobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can also be used for the activation step.

The reaction is typically performed in an aqueous or mixed solvent system, with careful control of pH, which should generally be maintained in the basic range (pH 9-10) for optimal reactivity of reagents like Fmoc-OSu.

Below is a comparative table of common Fmoc introduction reagents.

| Reagent | Advantages | Disadvantages | Common Conditions |

| Fmoc-Cl | High reactivity, relatively inexpensive. | Prone to causing dipeptide side-product formation. | Aqueous/organic mixture, basic pH. |

| Fmoc-OSu | Reduces the risk of dipeptide formation compared to Fmoc-Cl. | Can lead to Lossen-type rearrangement side products. | Aqueous media or organic solvents like DMF, requires basic conditions (e.g., NaHCO₃, pH 9-10). |

| HATU | Efficient activation for coupling. | More expensive, used as a condensation reagent in a multi-component system. | Anhydrous DMF with a base like DIPEA. |

Mitigation of Side Reactions during Fmoc Introduction

Several side reactions can occur during the Nα-Fmoc protection step, compromising the purity of the final product.

Dipeptide Formation : When using the highly reactive Fmoc-Cl, unwanted activation of the carboxyl group of the amino acid can occur, leading to the formation of Fmoc-His(Bzl)-His(Bzl)-OH dipeptides. This side reaction is less prevalent with Fmoc-OSu.

Lossen-type Rearrangement : The use of Fmoc-OSu can sometimes lead to a Lossen-type rearrangement, which results in the formation of an undesired Fmoc-β-alanine impurity.

Oligomerization : To prevent the formation of di- and oligopeptides, a proposed strategy involves the intermediate silylation of the carboxylic acid group with reagents like chlorotrimethylsilane. This temporarily protects the carboxyl end, preventing it from reacting during the Fmoc introduction.

Careful selection of reagents, such as favoring Fmoc-OSu over Fmoc-Cl, and optimizing reaction conditions (pH, temperature, reaction time) are key strategies to mitigate these side reactions and ensure the clean synthesis of the desired this compound.

Purification and Quality Control of this compound Building Block

The final this compound product must be rigorously purified and analyzed to ensure it meets the high standards required for solid-phase peptide synthesis (SPPS). The purity of the building block directly impacts the yield and fidelity of the final peptide.

Purification is typically achieved through standard organic chemistry techniques such as extraction, precipitation, and recrystallization. Following purification, a comprehensive quality control analysis is performed using various analytical methods.

High-Performance Liquid Chromatography (HPLC) is the primary technique used.

Reversed-Phase HPLC (RP-HPLC) is employed to determine the chemical purity, with typical specifications requiring ≥98.0%.

Chiral HPLC is used to assess the enantiomeric purity. Given that histidine is prone to racemization, ensuring high enantiomeric excess (ee) is critical. The expected enantiomeric purity for high-quality Fmoc-amino acids is often ≥99.8% ee. This is frequently analyzed on a chiral stationary phase column, such as a Chiralpak-IA, with a mobile phase containing agents like trifluoroacetic acid (TFA).

Other quality control tests include:

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Specific Rotation : Measurement of optical rotation confirms the stereochemical configuration.

Impurity Quantification : Specific tests are conducted to quantify known problematic impurities. For example, the content of free amine (from incomplete reaction or degradation) should be low (e.g., ≤ 0.2%), as should the level of residual acetic acid (e.g., ≤ 0.02%), which can cause unwanted chain termination during peptide synthesis.

The table below summarizes key quality control parameters for this compound.

| Parameter | Method | Typical Specification | Rationale |

| Chemical Purity | RP-HPLC | ≥ 98.0% | Ensures the absence of chemical impurities that could interfere with synthesis. |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% ee | Prevents incorporation of the incorrect D-isomer into the peptide chain. |

| Structure Confirmation | NMR, IR, Mass Spectrometry | Conforms to structure | Verifies the correct chemical identity of the compound. |

| Optical Rotation | Polarimetry | Specific value (e.g., +118±3°) | Confirms the bulk enantiomeric identity. |

| Free Amine Content | GC or other quantitative assay | ≤ 0.2% | Minimizes risk of double insertion during peptide synthesis and indicates stability. |

| Acetate (B1210297) Content | Ion Chromatography or GC | ≤ 0.02% | Prevents unwanted N-terminal capping (acetylation) of the peptide chain. |

Application of Fmoc His Bzl Oh in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-His(Bzl)-OH into Standard Fmoc-SPPS Protocols

This compound is a derivative of histidine where the α-amino group is protected by an Fmoc group and the τ-nitrogen of the imidazole (B134444) side chain is protected by a benzyl (B1604629) (Bzl) group. This protection scheme is designed to prevent side reactions at the imidazole nitrogen during peptide chain elongation.

Coupling Efficiency and Reaction Kinetics

The efficiency of incorporating this compound into a growing peptide chain is influenced by the choice of coupling reagents and reaction conditions. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of Fmoc-SPPS apply. The use of carbodiimide (B86325) activators, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is a standard approach to facilitate amide bond formation. The kinetics of this reaction are critical; a slower reaction can increase the risk of side reactions, including racemization. The steric hindrance from the benzyl group on the imidazole ring can influence the rate of coupling, potentially requiring longer reaction times or more potent activating agents to achieve high coupling efficiency.

Solvent Systems and Their Influence on Coupling Performance

The choice of solvent is crucial in SPPS as it affects the swelling of the resin support and the solubility of reagents, both of which impact reaction kinetics. Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the growing peptide-resin and the protected amino acids. However, for some sequences, aggregation can occur in DMF, leading to poor coupling outcomes. In such cases, alternative solvents or solvent mixtures may be employed. For instance, binary solvent systems, such as those containing DMSO, have been explored to improve solubility and coupling efficiency. The solubility of this compound in various solvent systems is a key factor in its successful application, as poor solubility can lead to incomplete coupling and the formation of deletion sequences.

Comparative Studies with Other Histidine Protecting Groups in Fmoc-SPPS

The choice of protecting group for the histidine side chain is a critical decision in peptide synthesis, with a direct impact on the stereochemical purity of the final peptide.

Fmoc-His(Trt)-OH: Advantages and Limitations in Racemization Control

Fmoc-His(Trt)-OH, where the imidazole nitrogen is protected by a bulky trityl (Trt) group, is one of the most commonly used histidine derivatives in Fmoc-SPPS. The primary advantage of the Trt group is its acid lability, allowing for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA). However, a significant limitation of Fmoc-His(Trt)-OH is its susceptibility to racemization. The protection is on the τ-nitrogen, which offers little defense against the imidazole π-nitrogen promoting the deprotonation of the α-hydrogen during activation, leading to loss of chiral integrity. This is particularly problematic when using base-mediated coupling methods or at elevated temperatures. For instance, with HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH showed a 7.8% level of racemization with a 5-minute preactivation time, which increased to 16.6% with microwave heating at 80°C. The addition of additives like HOBt or HOAt can help to minimize this racemization.

Fmoc-His(Bom)-OH and Fmoc-His(MBom)-OH: Enhanced Stereochemical Integrity

To address the racemization issue associated with τ-protected histidines, derivatives with protection on the π-nitrogen of the imidazole ring were developed. The benzyloxymethyl (Bom) group, used in Boc chemistry, was an early example of such protection that effectively suppresses racemization. For Fmoc-SPPS, the analogous Fmoc-His(MBom)-OH (p-methoxybenzyloxymethyl) was introduced. This π-protection strategy is highly effective at preserving the stereochemical integrity of the histidine residue. In a comparative study, Fmoc-His(MBom)-OH exhibited only 0.3% racemization after a 5-minute preactivation with HCTU/6-Cl-HOBt/DIPEA, and just 0.8% at 80°C under microwave conditions, a significant improvement over Fmoc-His(Trt)-OH. A key drawback of Fmoc-His(MBom)-OH is its higher cost due to a more complex synthesis. Additionally, the cleavage of the MBom group can release byproducts that may cause side reactions, although this can be mitigated by using appropriate scavengers.

Fmoc-His(Boc)-OH: Specific Applications and Challenges

Fmoc-His(Boc)-OH, with a tert-butyloxycarbonyl (Boc) group protecting the imidazole side chain, has emerged as a valuable alternative. It offers superior resistance to racemization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures. In one study, at 90°C, Fmoc-His(Boc)-OH showed only 0.81% epimerization compared to over 16% for the Trt-protected version. This makes it particularly suitable for syntheses that utilize heat to improve coupling efficiency. Fmoc-His(Boc)-OH also demonstrates better stability in solution, with solutions in DMF remaining colorless over extended periods, unlike Fmoc-His(Trt)-OH which can discolor quickly. Furthermore, it exhibits good solubility in eco-friendly solvent mixtures. A challenge with Fmoc-His(Boc)-OH is that the Boc group is acid-labile and requires TFA for removal, which is the same condition used for final peptide cleavage from many resins, ensuring its compatibility with standard Fmoc-SPPS workflows.

Interactive Data Table: Comparison of Histidine Protecting Groups

| Derivative | Protection Position | Racemization (5 min preactivation) | Racemization (80°C) | Key Advantages | Key Limitations |

| Fmoc-His(Trt)-OH | τ-Nitrogen | 7.8% | 16.6% | Widely used, acid labile | Prone to racemization |

| Fmoc-His(MBom)-OH | π-Nitrogen | 0.3% | 0.8% | Excellent racemization suppression | High cost, potential side reactions |

| Fmoc-His(Boc)-OH | Imidazole | 0.18% (at 50°C) | 0.81% (at 90°C) | Low racemization, good stability | Requires TFA for deprotection |

Alternative Protecting Groups for Histidine (e.g., 2-Ns, Dmbz)

While the benzyl (Bzl) group is a common choice for protecting the histidine imidazole ring, several alternatives have been developed to address its limitations, such as incomplete prevention of racemization and potential side reactions. The choice of protecting group can be critical, especially for complex or long peptide sequences.

2-Nitrobenzenesulfonyl (2-Ns): The 2-Ns group is an electron-withdrawing group that can be used to protect the imidazole nitrogen. This type of protection minimizes the two primary issues associated with histidine: the nucleophilicity of the imidazole nitrogens and Nπ-mediated racemization of the activated amino acid. However, the 2-Ns group has been observed to be labile and may be unintentionally removed during certain workup conditions, such as DNA precipitation in the context of DNA-encoded libraries.

Dinitrophenyl (Dnp): The 2,4-dinitrophenyl (Dnp) group is another protecting group for the histidine side chain. It is particularly relevant in synthetic strategies that combine both Boc/Bzl and Fmoc/tBu chemistries. A significant consideration is that the Dnp group can be cleaved under the standard Fmoc-deprotection conditions (20% piperidine (B6355638) in DMF), which could be problematic if its removal is not intended at that stage. This property becomes important when synthesizing complex molecules, such as a multiple antigen peptide with different epitopes requiring orthogonal protection schemes.

Benzyloxymethyl-type Groups (e.g., Bom, MBom):

Benzyloxymethyl (Bom): This group is utilized in Boc chemistry to protect the histidine side chain.

4-methoxybenzyloxymethyl (MBom): The MBom group, introduced at the N(π)-position of the imidazole ring, has shown significant utility in Fmoc-SPPS. It effectively prevents side-chain-induced racemization, even during microwave-assisted SPPS at elevated temperatures. A key advantage of the MBom group is its stability to weak acids (like 1% TFA), making it suitable for convergent synthesis strategies where protected peptide fragments are cleaved from highly acid-sensitive resins.

| Protecting Group | Abbreviation | Key Features & Applications | Citations |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl | 2-Ns | Electron-withdrawing; minimizes racemization and side-chain nucleophilicity. Can be unintentionally cleaved under some conditions. | |

| 2,4-Dinitrophenyl | Dnp | Used in both Boc and Fmoc strategies. Cleaved by piperidine, which requires careful planning in combined syntheses. | |

| 4-methoxybenzyloxymethyl | MBom | Prevents racemization, even in microwave-assisted SPPS. Stable to weak acids, useful for creating protected fragments. | |

| Trityl | Trt | Commonly used acid-labile group in Fmoc-SPPS. |

Strategies for Difficult Sequences Incorporating Histidine

The synthesis of peptides containing histidine can be challenging due to steric hindrance and the risk of racemization. Overcoming these "difficult sequences" often requires optimizing the coupling conditions, including the choice of reagents and the use of energy sources like microwaves.

Coupling reagents are essential for forming the amide bond between amino acids. Modern reagents, primarily aminium/uronium and phosphonium (B103445) salts, convert the protected amino acid into a more reactive species, facilitating efficient coupling.

Aminium/Uronium Reagents: This class includes some of the most popular and efficient coupling reagents used in SPPS.

TBTU/HBTU: 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and its hexafluorophosphate (B91526) analogue (HBTU) are widely used for their effectiveness in both solid-phase and solution-phase synthesis. They generate OBt active esters, which are effective for most couplings. However, for sterically hindered amino acids, they may be less efficient than newer reagents. A critical drawback is that if used in excess, they can cause guanidinylation of the free N-terminal amine, terminating the peptide chain extension.

HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is an analogue of HBTU that incorporates 6-chloro-HOBt. This modification leads to higher reaction rates and improved performance in the synthesis of difficult peptides compared to HBTU.

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered one of the most efficient coupling reagents. It generates highly reactive OAt esters. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance during the coupling reaction, making HATU superior to HOBt-based reagents like HBTU, especially for difficult couplings with less epimerization. Like HBTU, it should not be used in excess to avoid side reactions.

| Reagent | Full Name | Activator Type | Key Characteristics | Citations |

|---|---|---|---|---|

| TBTU | 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate | Aminium/Uronium (HOBt-based) | Popular, effective for routine synthesis. Risk of N-terminal guanidinylation if used in excess. | |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium (6-Cl-HOBt-based) | Higher reactivity than HBTU/TBTU due to the more acidic 6-Cl-HOBt leaving group. | |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium (HOAt-based) | Highly efficient, fast reactions, and reduced racemization due to the formation of reactive OAt esters and anchimeric assistance. |

Microwave-assisted SPPS is a technology that uses microwave energy to heat the reaction mixture rapidly and uniformly, significantly accelerating both the coupling and deprotection steps. This leads to dramatically shorter synthesis times and can improve the purity of the final peptide.

For histidine-containing peptides, this technique has proven particularly valuable. Studies have shown that microwave irradiation can promote the efficient synthesis of peptides with histidine residues, achieving high purity while minimizing the perennial problem of racemization. For example, an aqueous, microwave-assisted protocol successfully produced a histidine-containing hexapeptide with greatly reduced racemization. Other research has confirmed that performing SPPS at elevated temperatures (e.g., 60°C) with microwave heating results in low levels of enantiomerization for histidine couplings. The combination of microwave heating with advanced protecting groups, such as MBom, further enhances the ability to synthesize difficult histidine sequences without significant side reactions. The technology is effective for producing complex peptides that are otherwise difficult to synthesize using conventional methods.

Role of Coupling Reagents (e.g., HATU, TBTU, HCTU)

Automated Peptide Synthesis Incorporating this compound

The Fmoc/tBu protecting group strategy is well-suited for automated solid-phase peptide synthesis. The repetitive nature of SPPS, involving cycles of deprotection, washing, and coupling, lends itself to automation, which was a key advance pioneered by Merrifield.

The use of the Fmoc group offers several advantages for automation. Its cleavage with a base like piperidine is a milder condition than the repetitive use of strong acid required in Boc chemistry, which can degrade sensitive sequences or the resin linkage. Furthermore, the fluorenyl group cleaved during deprotection has a strong UV absorbance, which allows for real-time, spectrophotometric monitoring of the reaction progress. This monitoring capability enables an automated synthesizer to detect incomplete or "difficult" couplings and extend reaction times or repeat steps as necessary to ensure a high-quality synthesis.

Standard derivatives like this compound are routinely used in automated synthesizers. The development of automated instruments, particularly those that integrate microwave technology, has further improved the reliability and speed of synthesizing complex peptides, including those containing histidine. These advanced systems can execute optimized protocols that efficiently incorporate challenging residues like this compound, making the synthesis of complex therapeutic peptides more accessible and reproducible.

Side Reactions and Their Mitigation in Fmoc His Bzl Oh Spps

Racemization of Histidine During Coupling and Deprotection

Histidine is one of the amino acids most susceptible to racemization during SPPS. This loss of stereochemical purity is a significant concern as it can drastically affect the biological activity of the synthesized peptide. The benzyl (B1604629) (Bzl) protecting group on the imidazole (B134444) nitrogen does not fully prevent this side reaction.

The racemization of histidine is primarily an intramolecularly catalyzed process mediated by the lone pair of electrons on the unprotected π-nitrogen (Nπ) of the imidazole ring. The mechanism proceeds as follows:

Activation: During the coupling step, the carboxylic acid of the Fmoc-amino acid is activated, typically forming an active ester. This activation increases the acidity of the α-proton.

Proton Abstraction: The nearby Nπ of the imidazole side chain is sufficiently basic to abstract the acidic α-proton.

Enolization: This abstraction leads to the formation of a planar, achiral enolate intermediate.

Reprotonation: The subsequent reprotonation of this enolate can occur from either side of the planar intermediate, resulting in a mixture of both the L- and D-isomers of the amino acid, thus leading to racemization.

This Nπ-mediated racemization is a significant issue, particularly when the activated histidine residue remains in its active state for extended periods, such as during slow or difficult couplings. While the benzyl group in Fmoc-His(Bzl)-OH protects one of the imidazole nitrogens, the other remains a potential catalyst for this unwanted reaction. Protecting the π-nitrogen of the imidazole ring is the most effective strategy to prevent this enolization pathway.

The choice of coupling reagents and the base used for activation significantly impacts the extent of racemization.

Coupling Reagents: Base-mediated activation methods are particularly prone to causing racemization. Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress racemization by forming active esters that are less prone to enolization. The addition of copper(II) chloride (CuCl2) to DIC/HOBt couplings has also been shown to reduce racemization. More advanced phosphonium (B103445) and aminium/uronium salt-based reagents also show varying effects. While highly efficient, reagents like HBTU can lead to racemization, which can be minimized by the addition of HOBt. COMU has been reported to provide superior racemization suppression compared to HOBt-based reagents.

Bases: The base used during coupling plays a crucial role. Diisopropylethylamine (DIPEA) is a commonly used base but can promote racemization. The more sterically hindered base, 2,4,6-collidine, has been shown to substantially reduce racemization compared to DIPEA and N-methylmorpholine (NMM).

| Coupling Condition | Effect on Racemization | Source(s) |

| Reagents | ||

| Carbodiimides (DCC, DIC) | Can cause significant racemization alone. | |

| DIC/HOBt or DIC/HOAt | Addition of HOBt or HOAt suppresses racemization. | |

| HBTU/TBTU | Efficient coupling, but can cause racemization; addition of HOBt reduces it. | |

| COMU | Superior racemization suppression compared to HOBt-based reagents. | |

| Bases | ||

| DIPEA | Commonly used, but known to promote racemization. | |

| 2,4,6-Collidine | Reduces racemization significantly compared to DIPEA. |

Preactivation, the period during which the carboxylic acid is activated before being added to the resin-bound amine, can significantly increase the extent of racemization. The longer the activated amino acid exists in solution before coupling, the greater the opportunity for Nπ-mediated enolization to occur.

Studies have demonstrated a direct correlation between preactivation time and the level of D-isomer formation. For instance, with Fmoc-His(Trt)-OH, racemization increased from 1% with no preactivation to 7.8% after a 5-minute preactivation period using HCTU/6-Cl-HOBt/DIPEA. Therefore, it is crucial to keep preactivation times to a minimum, especially for racemization-prone residues like histidine. In-situ activation, where the coupling reagents are added directly to the reaction vessel containing the resin, is a preferred strategy to minimize the time the amino acid spends in its activated state.

Several strategies can be employed to minimize histidine racemization during SPPS:

pH Control: Maintaining a slightly acidic pH during coupling can help suppress base-catalyzed racemization. The use of carbodiimide (B86325) activation methods generally results in a lower pH environment compared to base-mediated approaches.

Additives: The use of additives like HOBt, HOAt, or 6-Cl-HOBt is a standard practice to suppress racemization. These additives react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.

Protecting Group Strategy: The most effective method is to protect the catalytically active Nπ-position of the imidazole ring. While the Bzl group in this compound protects one nitrogen, the unprotected nitrogen can still act as a base. More advanced protecting groups like 4-methoxybenzyloxymethyl (MBom) or t-butoxymethyl (Bum) are specifically designed to block the Nπ-position, thereby significantly reducing racemization even under forcing conditions like high temperatures in microwave-assisted SPPS. For example, using Fmoc-His(MBom)-OH with a 5-minute preactivation resulted in only 0.3% epimerization, a stark contrast to the 7.8% seen with Fmoc-His(Trt)-OH under the same conditions.

Optimized Coupling Conditions: Lowering the reaction temperature can limit racemization. For microwave-assisted SPPS, reducing the coupling temperature from 80°C to 50°C has been shown to be effective for histidine.

Impact of Preactivation Time on Racemization

Imidazole Side Chain Reactivity and Protection Stability

The imidazole ring of histidine is nucleophilic and can participate in side reactions if not adequately protected. The stability of the chosen protecting group under the various conditions of SPPS is critical.

If the imidazole side chain is unprotected or if the protecting group is unstable, the nucleophilic nitrogen atoms can be susceptible to unwanted reactions.

Acylation: The imidazole nitrogen can react with activated carboxyl groups during coupling steps. This diverts the activated amino acid from the intended peptide bond formation, potentially leading to incomplete couplings that require more equivalents of the amino acid to resolve. While this acylation is often reversible, with the acyl group being removed in a subsequent coupling step, it can complicate the synthesis. The dinitrophenyl (Dnp) protecting group, for instance, is used to suppress the basicity of the imidazole ring and prevent such side reactions.

Alkylation: The imidazole ring can also be alkylated by carbocations present during the synthesis, particularly during the final cleavage and deprotection steps. While the Bzl group is generally stable during the Fmoc deprotection cycles with piperidine (B6355638), its stability and the potential for side reactions during final acidolytic cleavage must be considered.

Stability of Bzl Protecting Group to Various Reagents and Conditions

The benzyl (Bzl) group is a commonly employed protecting group for the imidazole side chain of histidine in peptide synthesis. Its stability under various conditions is a critical factor in the successful assembly of peptide chains. In the context of Fmoc-SPPS, the Bzl group is considered a permanent protecting group, intended to remain intact throughout the iterative cycles of Nα-Fmoc deprotection and amino acid coupling. It is designed to be removed during the final cleavage of the peptide from the resin support, typically with strong acids.

The stability of the Bzl group is relative and depends on the specific chemical environment. While it is generally stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), its lability to acidic reagents requires careful consideration. The Boc/Bzl protection strategy, for instance, relies on the differential acid lability of the Nα-Boc group and the Bzl side-chain protection. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the Bzl group requires much stronger acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.

However, some partial removal of the Bzl group can occur with repeated exposure to TFA, a reagent commonly used in the final cleavage and deprotection step of Fmoc-SPPS. This premature cleavage can lead to undesired side reactions on the unprotected histidine side chain. The stability of the Bzl group is therefore a key consideration when designing the synthesis strategy for histidine-containing peptides.

Table 1: Stability of Bzl Protecting Group

| Condition/Reagent | Stability of Bzl Group | Reference |

| 20% Piperidine in DMF | Stable | |

| Trifluoroacetic Acid (TFA) | Partially labile with prolonged exposure | |

| Hydrogen Fluoride (HF) | Labile | |

| Trifluoromethanesulfonic Acid (TFMSA) | Labile |

Other Common Side Reactions in Fmoc-SPPS Relevant to Histidine-Containing Peptides

The synthesis of peptides containing histidine using the Fmoc/tBu strategy is prone to several side reactions beyond those directly involving the Bzl protecting group. These side reactions can significantly impact the purity and yield of the final peptide.

Diketopiperazine Formation and Prevention Strategies

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of SPPS. After the removal of the Nα-Fmoc group from the second amino acid, the free N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic DKP. This intramolecular cyclization is particularly prevalent when proline or other specific amino acids are in the C-terminal or penultimate position. The use of piperidine for Fmoc deprotection can facilitate this side reaction.

Strategies to prevent DKP formation include:

Use of sterically hindered coupling reagents: Reagents like diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or its analogues can accelerate the coupling of the third amino acid, minimizing the time the free N-terminal of the dipeptide is exposed.

Introduction of the third amino acid as a pre-formed dipeptide: Coupling a pre-synthesized dipeptide can bypass the vulnerable dipeptidyl-resin stage.

Use of alternative deprotection reagents: While piperidine is standard, other bases have been explored, though they may introduce other complications.

Aspartimide Formation and Sequence Dependence

Aspartimide formation is a major side reaction involving aspartic acid (Asp) residues. The side-chain carboxyl group of Asp, protected as an ester, can react with the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.

This side reaction is highly sequence-dependent and is more likely to occur when the Asp residue is followed by amino acids such as glycine, serine, or asparagine. The basic conditions of Fmoc deprotection, particularly with stronger bases like 1,8-diazabicycloundec-7-ene (DBU), can promote aspartimide formation. The presence of a nearby histidine residue can potentially influence the local chemical environment, though the direct impact on aspartimide formation is complex and sequence-specific.

Pyroglutamic Acid Formation

N-terminal glutamine (Gln) residues are prone to cyclization to form pyroglutamic acid (pGlu). This reaction involves the intramolecular attack of the N-terminal amine on the side-chain amide of glutamine, releasing ammonia. This modification results in a truncated and blocked peptide. While this reaction can occur with glutamine at the N-terminus of the final peptide, it can also happen during synthesis if the N-terminal Gln is deprotected and the subsequent coupling is slow.

Oxidation of Methionine and Tryptophan

The side chains of methionine (Met) and tryptophan (Trp) are susceptible to oxidation during SPPS. Methionine can be oxidized to its sulfoxide (B87167) and subsequently to its sulfone. Tryptophan's indole (B1671886) ring can also undergo oxidative degradation. These oxidations can occur due to exposure to air, the reagents used in synthesis, or during the final cleavage step. The presence of scavengers, such as ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS), in the cleavage cocktail is crucial to minimize the oxidation of these sensitive residues.

N-O Shifts in Serine/Threonine

Peptides containing serine (Ser) or threonine (Thr) can undergo an N-to-O acyl shift, particularly under acidic conditions. In this rearrangement, the peptide bond migrates from the nitrogen of the amino group to the oxygen of the side-chain hydroxyl group, forming an ester linkage. This process is reversible but can lead to peptide degradation or the formation of isomeric impurities. While more commonly associated with Boc-SPPS due to the repeated acid treatments, it can also occur during the final TFA cleavage in Fmoc-SPPS.

Advanced Methodologies and Future Directions Involving Fmoc His Bzl Oh

Solid-Phase Synthesis of Modified Peptides and Peptidomimetics

The Fmoc/tBu strategy is widely recognized for its utility in synthesizing chemically engineered peptides due to its flexible and orthogonal nature. This methodology allows for the incorporation of unnatural amino acids and other modifications to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability and bioavailability. The synthesis of these complex molecules often involves the stepwise addition of amino acids on a solid support, a process for which Fmoc-protected amino acids are fundamental.

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The Fmoc solid-phase peptide synthesis (SPPS) methodology is particularly well-suited for the synthesis of peptides containing PTMs, such as phosphorylation and glycosylation, because the deprotection conditions are mild and compatible with these modifications.

The synthesis of phosphopeptides, for example, can be achieved by incorporating protected phosphoamino acid building blocks during SPPS. A common building block for introducing phosphoserine is Fmoc-Ser(PO(OBzl)OH)-OH. The benzyl (B1604629) protecting group on the phosphate (B84403) is later removed during the final acid cleavage step. The development of efficient coupling methods for such modified amino acids is an active area of research, aiming to minimize side reactions like β-elimination. Flow-based SPPS has shown promise in optimizing the incorporation of these challenging residues by allowing for rapid screening of reaction parameters.

Similarly, the synthesis of glycated peptides, which are relevant in the study of diseases like diabetes, can be performed using a building block approach. This involves the synthesis of an Fmoc-protected amino acid, such as lysine, already modified with the desired sugar moiety. This method provides better control over the site and structure of the modification compared to post-synthetic strategies.

Histidine-rich peptides are of significant interest for various biotechnological and nanomedical applications. The imidazole (B134444) side chain of histidine plays a crucial role in the biological activities of these peptides. Fmoc-His(Bzl)-OH can be utilized in the SPPS of such peptides. The benzyl group protects the imidazole nitrogen during synthesis, preventing side reactions.

The synthesis of histidine-rich peptides often employs techniques like immobilized metal affinity chromatography (IMAC) for purification and selection, which leverages the metal-binding properties of the histidine residues. Quantitative analysis of these peptides can be performed using mass spectrometry-based proteomic techniques. For instance, a global internal standard technology (GIST) in combination with IMAC has been used for the selection and relative quantification of histidine-rich peptides from complex protein samples.

Incorporation of Post-Translational Modifications (PTMs)

Green Chemistry Approaches in Fmoc-SPPS with His Derivatives

Traditional Fmoc-SPPS protocols are known for generating significant amounts of chemical waste, particularly from the use of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). This has spurred research into greener and more sustainable synthetic methodologies. These efforts focus on reducing solvent usage, replacing hazardous solvents with more environmentally benign alternatives, and implementing reagent recycling.

The search for green solvents in SPPS is a major focus of sustainable peptide chemistry. An ideal green solvent for SPPS should effectively dissolve reagents, swell the resin support, and have a low environmental impact. Several alternative solvents and solvent mixtures have been investigated to replace DMF and NMP.

Some promising green solvents that have been explored include N-butylpyrrolidinone (NBP), ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone. Binary mixtures, such as NBP-EtOAc, have demonstrated good performance in the synthesis of certain peptides, sometimes yielding higher purity and yield compared to traditional solvents. Propylene carbonate has also been used for both coupling and Fmoc deprotection steps in the synthesis of some peptides. While aqueous SPPS (ASPPS) represents a significant goal, it faces challenges due to the hydrophobicity of the Fmoc group. To address this, water-soluble protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group have been developed.

Table 1: Comparison of Traditional and Green Solvents in Fmoc-SPPS

| Solvent/Mixture | Application in SPPS | Advantages | Challenges/Considerations |

|---|---|---|---|

| Traditional Solvents | |||

| N,N-Dimethylformamide (DMF) | Standard solvent for coupling and washing | Excellent solvation properties for reagents and resins. | Classified as a Substance of Very High Concern (SVHC); can decompose to form amine impurities. |

| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMF | Good solvating power; more stable than DMF. | Also classified as an SVHC. |

| Green Alternatives | |||

| N-Butylpyrrolidinone (NBP) | Replacement for DMF/NMP | Better performance than DMF in some cases. | Higher viscosity, may require heating. |

| Ethyl Acetate (EtOAc) | Used in binary mixtures (e.g., with NBP or DMSO) | Less toxic; can be recycled. | Limited solvating power on its own. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener washing and coupling solvent | Derived from renewable resources; lower toxicity. | May require specific resin types for optimal performance. |

| γ-Valerolactone | Greener coupling and deprotection solvent | Biodegradable; derived from biomass. | Fmoc-amino acid solubility can be a limiting factor. |

Beyond solvent replacement, other sustainable practices are being implemented in SPPS. One approach is the total elimination of solvent-intensive washing steps between coupling and deprotection cycles. This can be achieved by using a volatile deprotection base that is removed by evaporation, thereby reusing the solvent from the previous coupling step.

Recycling of reagents and solvents is another key strategy. For instance, it has been demonstrated that up to 86% of solvents and the coupling additive OxymaPure can be recovered from the SPPS waste stream and reused without compromising the quality of the synthesized peptide. Furthermore, minimizing the use of side-chain protecting groups for certain amino acids, such as arginine and histidine, can improve the atom economy of the synthesis and reduce impurities generated during the final cleavage step. The development of coupling reagents that are more efficient and generate less waste is also an active area of research.

Table 2: Sustainable Practices in Fmoc-SPPS

| Practice | Description | Key Benefits |

|---|---|---|

| Wash-Free SPPS | Elimination of washing steps by using volatile bases and evaporation for removal. | Drastic reduction in solvent waste and synthesis time. |

| Solvent & Reagent Recycling | Recovery and reuse of solvents (e.g., EtOAc, DMSO) and additives (e.g., OxymaPure) from the waste stream. | Reduced consumption of raw materials and lower process mass intensity (PMI). |

| Use of Side-Chain Unprotected Amino Acids | Employing Arg and His without side-chain protection under optimized coupling conditions. | Improved atom economy; fewer side products from protecting group removal. |

Solvent Selection and Reduction

Analytical Techniques for Characterization of this compound and Histidine-Containing Peptides

The rigorous characterization of both the this compound building block and the final histidine-containing peptides is essential to ensure the quality and purity of the synthetic product. A variety of analytical techniques are employed for this purpose.

For the this compound derivative itself, High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with commercial standards often exceeding 98.0%. The enantiomeric purity can be quantified with high precision using techniques like gas chromatography-mass spectrometry (GC-MS). Spectroscopic methods are also used to confirm the structure, with key data points including its molecular weight (467.52 g/mol ) and specific optical rotation.

The characterization of the final histidine-containing peptides involves a multi-faceted approach. Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of crude peptides and for their purification. Mass spectrometry (MS) is indispensable for confirming the molecular weight and sequence of the peptide. Electrospray ionization (ESI) is a soft ionization technique frequently used for peptides, and tandem mass spectrometry (MS/MS) provides sequence information through fragmentation. Different fragmentation methods, like collision-induced dissociation (CID) and electron-transfer dissociation (ETD), can provide complementary data.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and circular dichroism (CD) are employed to investigate the secondary structure (e.g., α-helix, β-sheet content) of the synthesized peptides in various environments. The conformation of a peptide is highly dependent on its amino acid sequence, the position of residues like histidine, and environmental factors such as the solvent and pH.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Racemization Detection

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides synthesized using this compound. Reversed-phase HPLC (RP-HPLC) is routinely used to assess the purity of the crude peptide product. By employing a stationary phase, such as a C18 column, and a mobile phase gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), it is possible to separate the target peptide from various impurities. These impurities can include deletion sequences (resulting from incomplete coupling), truncated sequences, and by-products from side reactions.

A significant challenge during the incorporation of histidine residues is the risk of racemization, where the L-histidine isomer converts to its D-histidine counterpart. The imidazole ring of histidine can catalyze this epimerization, particularly during the activation step of the coupling reaction. Specialized chiral chromatography techniques or the analysis of the peptide after hydrolysis and derivatization using gas chromatography-mass spectrometry (GC-MS) can be employed to detect and quantify the extent of racemization. The separation of diastereomeric peptides (peptides differing only in the stereochemistry of one amino acid) by RP-HPLC is also possible, though often challenging, and can be used to monitor racemization levels.

The choice of coupling reagents and conditions can significantly impact the level of racemization. For instance, the use of certain phosphonium (B103445) and uronium/aminium salts as activating agents can increase the risk of racemization for sensitive amino acids like histidine. Therefore, careful optimization of the synthesis protocol and rigorous HPLC analysis are crucial to obtain a final peptide product with high chiral purity.

Mass Spectrometry (MS) for Product Identification and Side Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used in conjunction with HPLC for the comprehensive characterization of peptides containing this compound. Following HPLC separation, the eluting fractions can be directly introduced into a mass spectrometer to confirm the molecular weight of the desired peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis.

MS is not only used to verify the identity of the target peptide but also to identify and characterize any side products that may have formed during synthesis. This includes the detection of by-products resulting from the premature cleavage of the benzyl protecting group, incomplete deprotection of other side-chain protecting groups, or modifications to the peptide sequence. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting the peptide and analyzing the resulting fragment ions. This allows for the confirmation of the amino acid sequence and the localization of any modifications or side reactions that may have occurred.

For example, MS analysis can detect the presence of peptides where the benzyl group on the histidine imidazole ring has been lost or modified. It can also identify peptides that have undergone oxidation, a common side reaction for histidine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique that provides detailed three-dimensional structural information about peptides in solution. While not as routinely used for simple purity assessment as HPLC or MS, NMR is invaluable for elucidating the precise conformation and dynamics of peptides containing this compound.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign the proton and carbon resonances of the peptide. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is crucial for determining the peptide's secondary and tertiary structure.

Emerging Protecting Group Strategies for Histidine Beyond Benzyl

The benzyl (Bzl) group is a widely used protecting group for the imidazole side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). However, its removal often requires harsh acidic conditions, which can lead to side reactions. This has driven the development of alternative protecting groups with improved lability or unique cleavage mechanisms.

Development of More Labile or Stable Protecting Groups

Research in peptide chemistry is continuously exploring new protecting groups for histidine that offer either increased lability for milder deprotection or enhanced stability to prevent premature removal during synthesis.

Trityl (Trt) and its Derivatives: The trityl group and its more acid-labile derivatives, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, are commonly used alternatives to the benzyl group. These groups are cleaved under milder acidic conditions than the benzyl group, making them compatible with a wider range of acid-sensitive resins and peptide sequences. However, the bulky nature of trityl-based groups can sometimes hinder coupling efficiency.

t-Butoxymethyl (Bum): The t-butoxymethyl group is another acid-labile protecting group that has been used for the π-nitrogen of the imidazole ring. It has been shown to reduce racemization compared to unprotected histidine.

Thiol-Labile Protecting Groups: Recently, thiol-labile α-amino protecting groups like 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) and 3-nitro-2-pyridinesulfenyl (Npys) have been developed. These groups offer an orthogonal deprotection strategy, as they are cleaved under neutral conditions using thiols. The Npys group, in particular, has shown promise for protecting histidine, exhibiting greater stability during coupling and effectively preventing side reactions.

| Protecting Group | Cleavage Condition | Key Advantages |

| Benzyl (Bzl) | Strong acid (e.g., HF) | Robust and stable during synthesis |

| Trityl (Trt) | Mild acid (e.g., TFA) | Milder cleavage than Bzl |

| t-Butoxymethyl (Bum) | Acid | Reduces racemization |

| 3-nitro-2-pyridinesulfenyl (Npys) | Thiols (neutral conditions) | Orthogonal deprotection, stable during coupling |

Photolabile or Enzyme-Labile Protecting Groups for Histidine

The development of protecting groups that can be removed by light (photolabile) or by specific enzymes (enzyme-labile) represents a significant advancement in orthogonal protection strategies.

Photolabile Protecting Groups: Photolabile protecting groups, such as the o-nitrobenzyl group and ruthenium(II) bipyridyl complexes, offer spatial and temporal control over deprotection. These groups are stable under standard SPPS conditions but can be selectively cleaved by irradiation with light of a specific wavelength. This allows for the selective deprotection of a specific histidine residue within a peptide sequence, enabling site-specific modifications. Ruthenium-based protecting groups are particularly advantageous as they can be removed with visible light, which is less damaging to peptides than the UV light required for many other photolabile groups.

Enzyme-Labile Protecting Groups: Enzyme-labile protecting groups offer a "green" and highly specific method for deprotection. These groups are designed to be substrates for specific enzymes, which can cleave the protecting group under mild, physiological conditions. While the development of enzyme-labile protecting groups specifically for the histidine side chain is an emerging area, the concept has been successfully applied to other amino acid side chains and the N-terminus.

In Situ Derivatization and On-Resin Modifications of Histidine Residues

Modifying histidine residues while the peptide is still attached to the solid support (on-resin modification) offers a powerful strategy for creating diverse peptide libraries and introducing specific functionalities.

On-Resin Alkylation: The imidazole ring of histidine can be alkylated on-resin to introduce a variety of substituents. This can be achieved by reacting the resin-bound peptide containing a protected histidine residue with an alkylating agent. For example, triflate-mediated alkylation has been used for the N(π)-derivatization of histidine residues.

Post-Synthesis Modification: After the peptide chain has been assembled, the side-chain protecting group of histidine can be selectively removed, and the free imidazole ring can be modified. This allows for the introduction of labels, cross-linkers, or other chemical moieties at a specific position in the peptide sequence.

In Situ Derivatization: In some cases, the histidine residue can be derivatized in situ during the peptide synthesis. This involves using a pre-modified histidine building block or performing a chemical transformation on the histidine residue immediately after its incorporation into the peptide chain.

These on-resin and in situ modification strategies provide a high degree of flexibility in peptide design and allow for the synthesis of complex peptide structures that would be difficult to achieve through traditional solution-phase methods.

Conclusion

Summary of Key Advancements and Challenges in Fmoc-His(Bzl)-OH Utilization

The development and application of this compound in peptide synthesis have been marked by both progress and ongoing difficulties. The benzyl (B1604629) group offers a distinct advantage in specific synthetic contexts due to its stability under the basic conditions used for Fmoc group removal and its lability to acid.

Key Advancements:

Orthogonal Protection Schemes: The primary advantage of the Fmoc/tBu strategy, which includes derivatives like this compound, is its orthogonality. The base-labile Fmoc group protects the alpha-amino group, while acid-labile groups like benzyl (Bzl) and tert-butyl (tBu) protect side chains. This allows for selective deprotection steps, which is crucial for complex peptide synthesis and the introduction of modifications.

Compatibility with Various Synthesis Protocols: this compound has been successfully utilized in various solid-phase peptide synthesis protocols, demonstrating its versatility.

Persistent Challenges:

Racemization: A significant and persistent challenge with histidine derivatives, including this compound, is the risk of racemization during the coupling step. The imidazole (B134444) ring of histidine can catalyze the epimerization of the alpha-carbon, particularly during prolonged activation times or when using strong bases. While protecting the imidazole nitrogen can mitigate this, the benzyl group on the τ-nitrogen does not completely eliminate the problem.

Side Reactions: Besides racemization, other side reactions can occur. The unprotected π-nitrogen of the imidazole ring can be acylated during coupling, although this is often reversible in subsequent steps.

Incomplete Cleavage: While the benzyl group is generally removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin, incomplete removal can lead to impurities that are difficult to separate from the target peptide.

Development of Alternative Protecting Groups: The challenges associated with this compound have spurred the development of alternative protecting groups for the histidine side chain, such as Trityl (Trt), Methoxytrityl (Mmt), and t-Butoxymethyl (Bum). These alternatives often offer improved performance in terms of minimizing racemization or providing different cleavage labilities. For instance, trityl-based protecting groups are widely used in Fmoc chemistry for histidine.

Prospects for Future Research and Applications in Chemical Synthesis

The future of this compound and related histidine derivatives in peptide synthesis will likely focus on overcoming the existing challenges and expanding their applicability.

Future Research Directions:

Improved Coupling Reagents and Conditions: Research into novel coupling reagents and optimized reaction conditions continues to be a priority. The development of activators that promote rapid and efficient peptide bond formation while minimizing racemization is crucial for the successful incorporation of sensitive residues like histidine.

Novel Histidine Protecting Groups: The quest for the "perfect" histidine protecting group is ongoing. Future research will likely focus on developing new protecting groups that offer superior protection against racemization, are easily introduced and removed under mild conditions compatible with a wide range of peptide modifications, and are cost-effective to produce.

Greener Synthesis Protocols: There is a growing emphasis on developing more sustainable and environmentally friendly peptide synthesis methods. This includes the exploration of greener solvents and reagents that are compatible with existing protecting group strategies, including the use of this compound.

Future Applications:

Synthesis of Complex Therapeutic Peptides: As the demand for peptide-based therapeutics grows, the need for robust and efficient synthesis methods for complex and modified peptides will increase. Fmoc-protected histidine derivatives will remain essential for the synthesis of peptides containing this critical amino acid, which is often involved in the biological activity of peptides and proteins.

Peptide-Based Materials: The field of peptide-based biomaterials is rapidly expanding. The ability to precisely control the sequence and structure of peptides is paramount for creating materials with specific properties. This compound and its alternatives will play a role in the synthesis of these advanced materials.

Fragment Condensation Strategies: For the synthesis of very long peptides and small proteins, fragment condensation strategies are often employed. Protected peptide fragments, which can be generated using derivatives like this compound, are key intermediates in these approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。